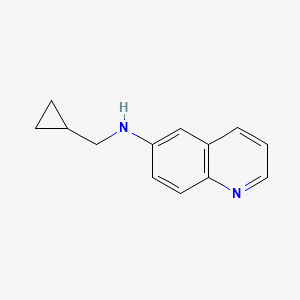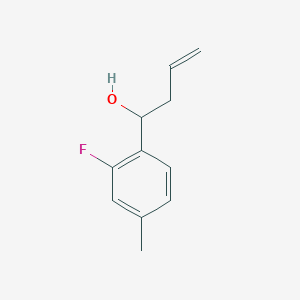![molecular formula C10H13Cl2NO B13253841 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13253841.png)
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H13Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethylaminoethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol involves the reduction of 1-(2,5-dichlorophenyl)ethanone using hydrogen in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the ketone being reduced to the corresponding alcohol.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethanone
Reduction: 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(3,5-Dichlorophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(2,6-Dichlorophenyl)ethyl]amino}ethan-1-ol
Uniqueness
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C10H13Cl2NO |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
2-[1-(2,5-dichlorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(13-4-5-14)9-6-8(11)2-3-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3 |
InChIキー |
FIHYWIIPPRQUIB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


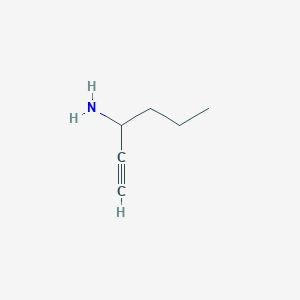

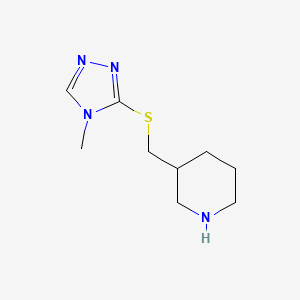

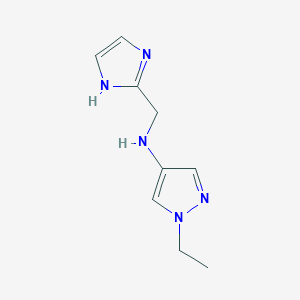
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B13253785.png)
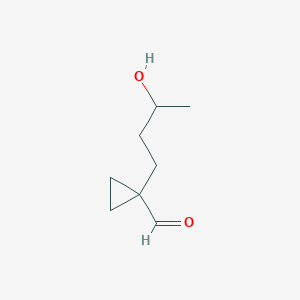
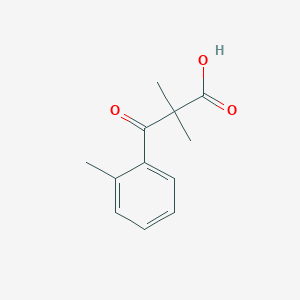
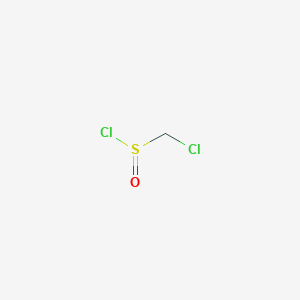
![4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13253814.png)
![Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate](/img/structure/B13253816.png)

